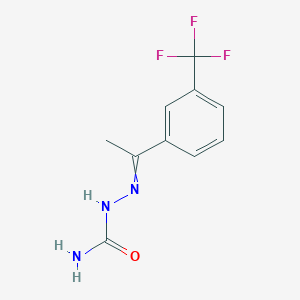![molecular formula C25H29NO12S B14778964 methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom This particular compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, phenylsulfanyl, and triacetyloxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst can lead to the formation of substituted oxazoles under moderate conditions .
-
Introduction of Functional Groups: : The phenylsulfanyl group can be introduced through nucleophilic substitution reactions, while the acetyl and triacetyloxypropyl groups can be added using acylation and esterification reactions, respectively .
-
Final Assembly: : The final step involves the coupling of the various intermediates to form the desired compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The oxazole ring can be reduced to form dihydrooxazoles using reducing agents like lithium aluminum hydride .
-
Substitution: : The acetyl and triacetyloxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrooxazoles
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
-
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
-
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding .
-
Medicine: : The compound’s potential bioactivity suggests it could be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases .
-
Industry: : It may find applications in the development of new materials with specific properties, such as polymers or coatings .
作用機序
The mechanism of action of methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl (3aR,4R,6R,7aS)-3-acetyl-6-(benzyloxy)-2-oxo-4-[(1S,2R)-1,2,3-triacetoxypropyl]hexahydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
- Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Uniqueness
Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
特性
分子式 |
C25H29NO12S |
|---|---|
分子量 |
567.6 g/mol |
IUPAC名 |
methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C25H29NO12S/c1-13(27)26-20-18(37-24(26)32)11-25(23(31)33-5,39-17-9-7-6-8-10-17)38-22(20)21(36-16(4)30)19(35-15(3)29)12-34-14(2)28/h6-10,18-22H,11-12H2,1-5H3/t18?,19?,20?,21?,22?,25-/m1/s1 |
InChIキー |
CVMYPHWPKCZUMN-BOKIZHHKSA-N |
異性体SMILES |
CC(=O)N1C2C(C[C@](OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O |
正規SMILES |
CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


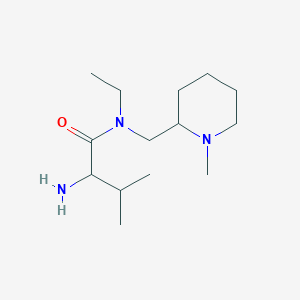
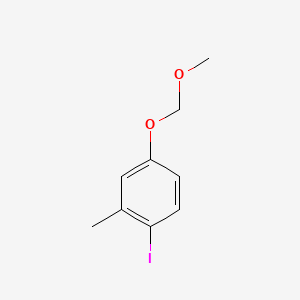


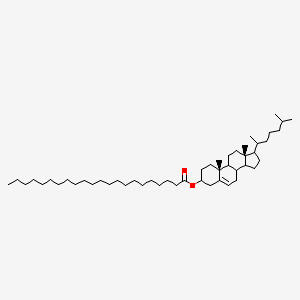

![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
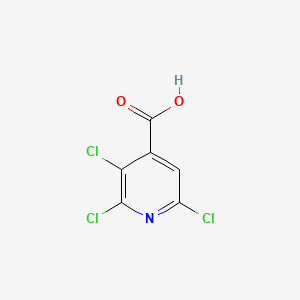
![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
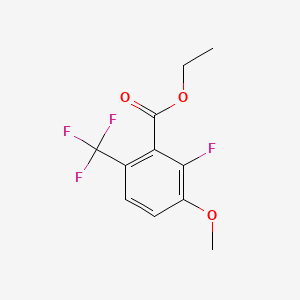
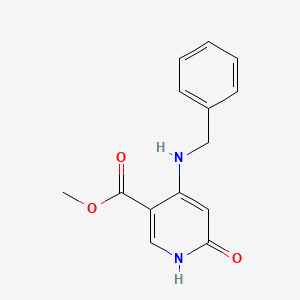
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
